![molecular formula C22H23N3O4S B2944816 Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate CAS No. 1040637-29-3](/img/structure/B2944816.png)
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate
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Description
Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Scaffold Development
One aspect of the research on similar compounds involves their synthesis for the development of highly functionalized heterocycles. These chemical structures serve as versatile scaffolds for further chemical modifications, enabling the creation of a wide array of biologically active compounds. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of such compounds as scaffolds for generating new chemical entities (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005). This approach is crucial for medicinal chemistry, where novel scaffolds are continuously sought for drug discovery and development.
Medicinal Chemistry Applications
Several studies focus on the medicinal chemistry applications of pyrazole and pyridine derivatives, exploring their potential as anticancer, antimicrobial, and other therapeutically relevant agents. For example, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents highlight the potential of these compounds in addressing critical health issues, including overcoming microbe resistance to pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Material Science and Catalysis
Research on pyrazole and pyridine derivatives extends into material science and catalysis, illustrating the broad applicability of these compounds beyond biomedicine. For instance, the study of (pyrazolyl)-(phosphinoyl)pyridine iron(II), cobalt(II), and nickel(II) complexes in ethylene oligomerization offers insights into the role of such compounds in industrial processes and the development of new catalysts (George S. Nyamato, M. Alam, S. Ojwach, M. Akerman, 2015).
Crystal Structure Analysis
Furthermore, studies on the crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives contribute to our understanding of molecular interactions and stability, essential for the rational design of new compounds with desired properties (K. Kumara, S. Naveen, N. K. Lokanath, 2017).
properties
IUPAC Name |
methyl 4-(1,1-dioxothiolan-3-yl)-6-(4-methylphenyl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-6-8-14(9-7-13)20-19-18(22(26)29-2)16-4-3-5-17(16)23-21(19)25(24-20)15-10-11-30(27,28)12-15/h6-9,15H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVUYXWGVIRYHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC4=C(CCC4)C(=C23)C(=O)OC)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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